molecular formula C4H6N4OS B11064181 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11064181
M. Wt: 158.18 g/mol
InChI Key: DLZCDBDZJMIAEQ-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: For large-scale industrial production, the synthesis route may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents can also be adjusted to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, making it a potential candidate for treating infections caused by urease-producing pathogens.

Comparison with Similar Compounds

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)acetamide
  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thioacetamide
  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide

Comparison: While these compounds share a similar thiadiazole core, their functional groups and substituents can significantly impact their chemical properties and applications. For example, the presence of a thio group in 2-(5-Amino-1,3,4-thiadiazol-2-yl)thioacetamide can enhance its reactivity in certain chemical reactions . The unique combination of functional groups in 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide makes it particularly versatile for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H6N4OS/c5-2(9)1-3-7-8-4(6)10-3/h1H2,(H2,5,9)(H2,6,8)

InChI Key

DLZCDBDZJMIAEQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)C(=O)N

solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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